molecular formula C23H25N5 B11432463 2-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine

2-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B11432463
M. Wt: 371.5 g/mol
InChI Key: YLFOPRNINGGDPD-UHFFFAOYSA-N
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Description

2-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine core substituted with dimethylamino and propan-2-yl phenyl groups. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine typically involves a multi-step process:

    Formation of the Imidazo[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and a suitable aldehyde or ketone, under acidic or basic conditions.

    Substitution Reactions: The introduction of the dimethylamino and propan-2-yl phenyl groups is achieved through nucleophilic substitution reactions. Common reagents include dimethylamine and isopropylbenzene derivatives.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, ensuring high yield and purity.

    Automated Synthesis: Automated systems can streamline the synthesis process, reducing the risk of human error and increasing efficiency.

    Quality Control: Rigorous quality control measures, including spectroscopy and chromatography, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the aromatic rings or the imidazo[1,2-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, organometallic reagents, and various catalysts.

Major Products

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Reduced amines and other reduced derivatives.

    Substitution Products: Various substituted imidazo[1,2-a]pyrimidines with different functional groups.

Scientific Research Applications

2-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine involves:

    Molecular Targets: This compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: It may modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and immune response.

    Binding Interactions: The compound forms specific binding interactions with its targets, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H25N5

Molecular Weight

371.5 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]-N-(4-propan-2-ylphenyl)imidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C23H25N5/c1-16(2)17-6-10-19(11-7-17)25-22-21(26-23-24-14-5-15-28(22)23)18-8-12-20(13-9-18)27(3)4/h5-16,25H,1-4H3

InChI Key

YLFOPRNINGGDPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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